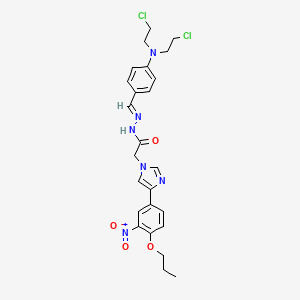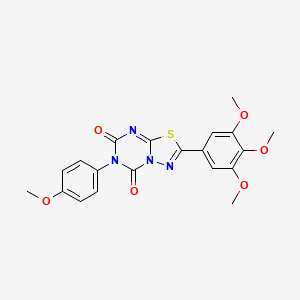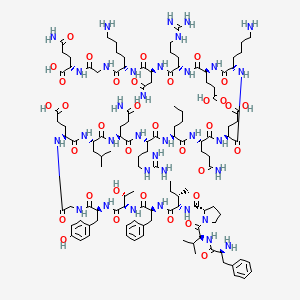
13-Norleucine-motilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Norleucine-motilin is a synthetic analogue of the naturally occurring duodenal polypeptide, motilin. Motilin is a peptide hormone that plays a crucial role in regulating gastrointestinal motility. This compound is known to stimulate antral and duodenal motor activity in vitro, but it delays gastric emptying in humans .
Preparation Methods
The synthesis of 13-Norleucine-motilin involves the replacement of the L-methionine radical located in the 13-position of motilin with an L-norleucine radical . This synthetic route is achieved through peptide synthesis techniques, which include the preparation of partial sequences and their subsequent assembly into the complete peptide . The industrial production methods for this compound are based on solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
13-Norleucine-motilin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reactions involving nucleophiles .
Scientific Research Applications
13-Norleucine-motilin has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of peptides and proteins . In biology, it is employed to investigate the mechanisms of gastrointestinal motility and the role of motilin in regulating digestive processes . In medicine, this compound is used to develop new therapeutic agents for gastrointestinal disorders, such as gastroparesis and irritable bowel syndrome . In industry, it is utilized in the production of peptide-based drugs and other bioactive compounds .
Mechanism of Action
The mechanism of action of 13-Norleucine-motilin involves its interaction with motilin receptors in the gastrointestinal tract . Upon binding to these receptors, this compound stimulates the contraction of smooth muscle cells, leading to increased gastrointestinal motility . The molecular targets and pathways involved in this process include the activation of G-protein coupled receptors (GPCRs) and the subsequent signaling cascades that regulate muscle contraction and relaxation .
Comparison with Similar Compounds
13-Norleucine-motilin is structurally similar to other motilin analogues, such as 13-Norleucine-14-desamido motilin and leucine-motilin . it is unique in its ability to stimulate antral and duodenal motor activity while delaying gastric emptying . This distinct combination of effects makes this compound a valuable tool for studying gastrointestinal motility and developing new therapeutic agents .
Properties
CAS No. |
55524-56-6 |
|---|---|
Molecular Formula |
C121H190N34O35 |
Molecular Weight |
2681.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C121H190N34O35/c1-9-11-29-73(103(173)144-78(39-45-88(125)158)109(179)146-81(44-50-96(168)169)110(180)141-74(31-19-21-52-123)104(174)145-80(43-49-95(166)167)111(181)143-76(33-23-54-134-121(131)132)106(176)149-86(60-91(128)161)113(183)139-72(30-18-20-51-122)101(171)135-62-93(163)138-82(119(189)190)41-47-90(127)160)140-105(175)75(32-22-53-133-120(129)130)142-108(178)79(40-46-89(126)159)147-112(182)83(56-63(3)4)148-107(177)77(42-48-94(164)165)137-92(162)61-136-102(172)84(59-69-35-37-70(157)38-36-69)150-117(187)99(66(8)156)154-114(184)85(58-68-27-16-13-17-28-68)151-116(186)98(65(7)10-2)153-115(185)87-34-24-55-155(87)118(188)97(64(5)6)152-100(170)71(124)57-67-25-14-12-15-26-67/h12-17,25-28,35-38,63-66,71-87,97-99,156-157H,9-11,18-24,29-34,39-62,122-124H2,1-8H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,175)(H,141,180)(H,142,178)(H,143,181)(H,144,173)(H,145,174)(H,146,179)(H,147,182)(H,148,177)(H,149,176)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1 |
InChI Key |
KZRIHOQQFLDIGO-HYOAWBISSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



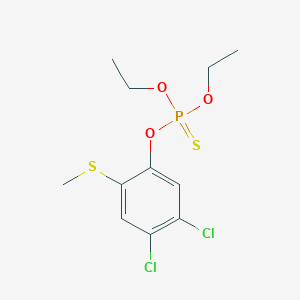


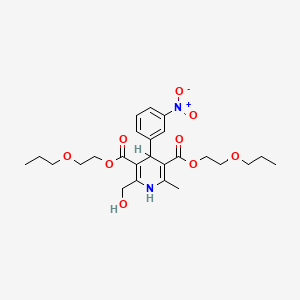

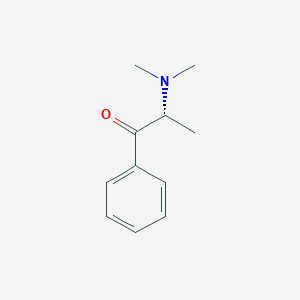
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)
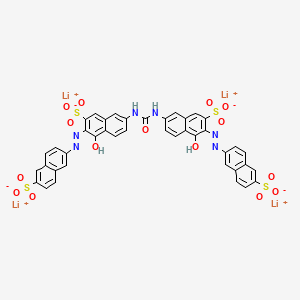
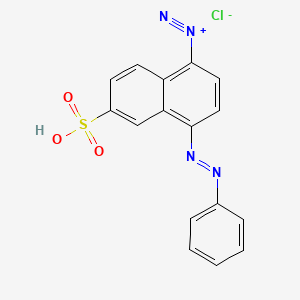
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)

